2-(3-Methoxycyclobutyl)acetaldehyde
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Overview
Description
2-(3-Methoxycyclobutyl)acetaldehyde is an organic compound with the molecular formula C7H12O2 It is characterized by the presence of a methoxy group attached to a cyclobutyl ring, which is further connected to an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxycyclobutyl)acetaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 3-methoxy-1-butene, followed by oxidation to introduce the aldehyde functionality. The reaction conditions typically involve the use of a strong oxidizing agent, such as potassium permanganate or chromium trioxide, under controlled temperature and pH conditions to ensure selective oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as palladium or platinum may be employed to facilitate the cyclization and oxidation steps. The use of advanced purification techniques, such as distillation and chromatography, ensures the isolation of high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxycyclobutyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, organolithium compounds.
Major Products Formed
Oxidation: 2-(3-Methoxycyclobutyl)acetic acid.
Reduction: 2-(3-Methoxycyclobutyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methoxycyclobutyl)acetaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving aldehydes and alcohols.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Methoxycyclobutyl)acetaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity. Additionally, the methoxy group may participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxycyclobutyl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
2-(3-Methoxycyclobutyl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-Methoxycyclobutanone: Similar cyclobutyl ring with a methoxy group, but with a ketone functionality.
Uniqueness
2-(3-Methoxycyclobutyl)acetaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on a cyclobutyl ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H12O2 |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-(3-methoxycyclobutyl)acetaldehyde |
InChI |
InChI=1S/C7H12O2/c1-9-7-4-6(5-7)2-3-8/h3,6-7H,2,4-5H2,1H3 |
InChI Key |
DWHJGDFQSJJUGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C1)CC=O |
Origin of Product |
United States |
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